molecular formula C17H17N5O2S B2686222 N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921557-29-1

N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2686222
CAS No.: 921557-29-1
M. Wt: 355.42
InChI Key: QVLPWLLANATWOQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core, a phenyl-substituted dihydroimidazole ring, and a thioacetamide linkage to a furan-2-ylmethyl group. This structure combines electron-rich aromatic systems (furan, phenyl) with a sulfur-containing triazole scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-15(18-11-14-7-4-10-24-14)12-25-17-20-19-16-21(8-9-22(16)17)13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLPWLLANATWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NCC3=CC=CO3)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.

    Thioacetamide Introduction: The thioacetamide group is introduced via nucleophilic substitution reactions, often using thioacetic acid or its derivatives.

    Furan-2-ylmethyl Group Attachment: This step involves the alkylation of the intermediate compound with a furan-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The imidazo[2,1-c][1,2,4]triazole moiety can be reduced under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Reduced imidazo[2,1-c][1,2,4]triazole derivatives.

    Substitution: Various N-substituted thioacetamides.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting properties such as antimicrobial or anticancer activities. Research is ongoing to determine its efficacy and mechanism of action in various biological systems.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Key Compounds:

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m)
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

Structural and Functional Comparisons:

Feature Target Compound 6a–m () N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
Core Heterocycle Imidazo[2,1-c][1,2,4]triazole 1,2,3-Triazole Thiazole
Substituents Furan-2-ylmethyl, phenyl Naphthalen-1-yloxy, nitro-phenyl 5-Chloro-thiazolyl, 2,4-difluorophenyl
Linkage Thioacetamide (–S–CO–NH–) Acetamide (–CO–NH–) Benzamide (–CO–NH–)
Synthesis Not reported in evidence Cu(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry) Pyridine-mediated coupling of amine and acyl chloride
Spectroscopy IR: C=O (1671–1682 cm⁻¹), –NO₂ (1504–1535 cm⁻¹); HRMS: [M+H]+ 404.1348 (6b) IR: C=O (1649 cm⁻¹); ¹H NMR: δ 7.52–8.96 (aromatic H); X-ray: N–H⋯N hydrogen bonds
Bioactivity Hypothesized enzyme inhibition (imidazole-triazole core) Not reported, but nitro groups suggest potential cytotoxicity PFOR enzyme inhibition (amide anion interaction)

Key Insights :

  • The target compound’s imidazo-triazole core may enhance metabolic stability compared to simpler triazoles .
  • The thioacetamide linkage (–S–CO–NH–) could improve lipophilicity and membrane permeability relative to acetamides in .
  • Unlike the nitro-substituted analogs (6b, 6c), the furan group in the target compound may reduce electrophilic toxicity while retaining π-π stacking interactions .

Thiadiazole and Thioacetamide Derivatives

Key Compounds:

  • N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
  • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Comparative Analysis:

Feature Target Compound 4.1 () Pharmacopeial Thiadiazoles (–4)
Heterocycle Imidazo-triazole 1,3,4-Thiadiazole 1,3,4-Thiadiazole, β-lactam (cephalosporin analogs)
Substituents Furan-2-ylmethyl Trichloroethyl, phenyl-thiadiazole Thiazolylmethyl, hydroperoxypropan-2-yl
Synthesis Cyclization in H2SO4 (97.4% yield) Not detailed, likely β-lactam functionalization
Spectroscopy IR: C=O (1670 cm⁻¹); ¹H NMR: δ 7.52–8.96 (aromatic H); MS: m/z 384 [M+H]+ Not reported
Bioactivity Potential antimicrobial activity Intermediate in bicyclic compound synthesis (heterocyclization) Antibiotic activity (cephalosporin class)

Key Insights :

  • The target compound’s imidazo-triazole core lacks the β-lactam ring of pharmacopeial thiadiazoles, suggesting a different mechanism of action .
  • Unlike 4.1’s trichloroethyl group, the furan substituent in the target compound may reduce halogen-related toxicity .

Research Implications

  • Synthetic Optimization : The target compound’s synthesis may benefit from Cu(I)-catalyzed cycloaddition (as in ) or acid-mediated cyclization () .
  • Bioactivity Screening : Prioritize assays for PFOR inhibition (cf. ) and β-lactamase resistance (cf. –4) .
  • Spectroscopic Profiling : Compare IR C=O stretches (1670–1682 cm⁻¹) and ¹H NMR aromatic shifts (δ 7.2–8.6 ppm) with analogs to validate structure .

Biological Activity

N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C19H16N5O2S\text{C}_{19}\text{H}_{16}\text{N}_{5}\text{O}_{2}\text{S}

Key Properties

PropertyValue
Molecular Weight435.4 g/mol
CAS Number923113-19-3

Biological Activity Overview

The biological activity of this compound is largely attributed to its triazole structure, which has been extensively studied for various pharmacological effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In comparative studies, certain triazole derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like ciprofloxacin .
  • Antifungal Activity : The compound also exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus niger. Studies have reported that derivatives with specific substitutions enhance antifungal activity significantly .

The mechanism by which triazole compounds exert their effects typically involves the inhibition of fungal cytochrome P450 enzymes (particularly lanosterol demethylase), crucial for ergosterol synthesis in fungal cell membranes. This action disrupts cell membrane integrity and function .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and side chains can enhance biological activity. For example:

  • Phenyl Substituents : The presence of electron-donating groups on phenyl rings has been correlated with increased antibacterial potency.
  • Chain Length Variations : Adjustments in alkyl chain lengths attached to the triazole scaffold influence the overall activity; longer chains may reduce efficacy .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated various triazole derivatives against drug-resistant strains of bacteria. Among the tested compounds, one derivative exhibited an MIC of 0.125 μg/mL against MRSA, outperforming traditional antibiotics like vancomycin .
  • Evaluation of Antifungal Properties :
    Another investigation focused on the antifungal potential of similar compounds revealed that certain derivatives achieved MIC values as low as 0.5 μg/mL against A. flavus, showcasing their potential as effective antifungal agents .

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